molecular formula C16H12FIN2O3 B8506458 1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-,methyl ester

1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-,methyl ester

Cat. No.: B8506458
M. Wt: 426.18 g/mol
InChI Key: BCSJQTKUNPNFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-,methyl ester is a useful research compound. Its molecular formula is C16H12FIN2O3 and its molecular weight is 426.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12FIN2O3

Molecular Weight

426.18 g/mol

IUPAC Name

methyl 6-(2-fluoro-4-iodoanilino)-1-oxo-2,3-dihydroisoindole-5-carboxylate

InChI

InChI=1S/C16H12FIN2O3/c1-23-16(22)11-4-8-7-19-15(21)10(8)6-14(11)20-13-3-2-9(18)5-12(13)17/h2-6,20H,7H2,1H3,(H,19,21)

InChI Key

BCSJQTKUNPNFFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)CNC2=O)NC3=C(C=C(C=C3)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-(2-fluoro-4-trimethylsilanyl-phenylamino)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester (284 mg, 0.76 mmol) in DCM (5 ml) at 0° C. was added a solution of iodine monochloride (246 mg, 1.52 mmol) in DCM (1.5 mL). The reaction mixture was stirred at 0° C. for 4 hours. The reaction was quenched by the addition of water (10 mL) then diluted with saturated aqueous sodium thiosulfate solution (10 mL). The resultant mixture was extracted with ethyl acetate (3×20 mL). The combined organic fractions were washed with brine (20 mL), dried (MgSO4) and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, gradient 0-7% methanol in DCM) to yield the title compound as a brown solid (220 mg, 68%). LCMS (Method B): RT=3.65 min, 2M+H+=853.
Name
6-(2-fluoro-4-trimethylsilanyl-phenylamino)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Yield
68%

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